molecular formula C20H24O5 B12327137 4H-1-Benzopyran-4-one, 3-[2,4-dihydroxy-3-(3-methyl-2-butenyl)phenyl]-7-hydroxy-

4H-1-Benzopyran-4-one, 3-[2,4-dihydroxy-3-(3-methyl-2-butenyl)phenyl]-7-hydroxy-

Cat. No.: B12327137
M. Wt: 344.4 g/mol
InChI Key: UMUIVOOBJBUUGR-UHFFFAOYSA-N
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Description

4H-1-Benzopyran-4-one, 3-[2,4-dihydroxy-3-(3-methyl-2-butenyl)phenyl]-7-hydroxy- is a complex organic compound belonging to the benzopyran family. This compound is characterized by its unique structure, which includes multiple hydroxyl groups and a prenylated side chain. It is known for its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1-Benzopyran-4-one, 3-[2,4-dihydroxy-3-(3-methyl-2-butenyl)phenyl]-7-hydroxy- typically involves the condensation of appropriate phenolic precursors with suitable aldehydes or ketones under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the benzopyran ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors and advanced purification methods such as chromatography and crystallization. These methods ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4H-1-Benzopyran-4-one, 3-[2,4-dihydroxy-3-(3-methyl-2-butenyl)phenyl]-7-hydroxy- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonyl group in the benzopyran ring can be reduced to form alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions include quinones, alcohols, and substituted benzopyran derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4H-1-Benzopyran-4-one, 3-[2,4-dihydroxy-3-(3-methyl-2-butenyl)phenyl]-7-hydroxy- has a wide range of scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.

    Biology: The compound exhibits potential antioxidant and anti-inflammatory properties, making it a subject of interest in biological studies.

    Medicine: Research has shown that it may have therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4H-1-Benzopyran-4-one, 3-[2,4-dihydroxy-3-(3-methyl-2-butenyl)phenyl]-7-hydroxy- involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing cellular processes. The prenylated side chain may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 4H-1-Benzopyran-4-one, 2-methyl-
  • 4H-1-Benzopyran-4-one, 2,3-dihydro-
  • 4H-1-Benzopyran-4-one, 2-(3,4-dihydroxyphenyl)-6-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-2,3-dihydro-5,7-dihydroxy-

Uniqueness

4H-1-Benzopyran-4-one, 3-[2,4-dihydroxy-3-(3-methyl-2-butenyl)phenyl]-7-hydroxy- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

4H-1-Benzopyran-4-one, 3-[2,4-dihydroxy-3-(3-methyl-2-butenyl)phenyl]-7-hydroxy-, also known as a flavonoid compound, exhibits significant biological activity that has garnered interest in various fields, including pharmacology, biochemistry, and natural product chemistry. This compound is characterized by its unique molecular structure, which contributes to its diverse biological effects.

  • Molecular Formula : C15H16O4
  • Molecular Weight : 260.29 g/mol
  • InChIKey : DTNGBIGBPPPNNB-UHFFFAOYSA-N

Antioxidant Properties

One of the most notable biological activities of this compound is its antioxidant capacity . Flavonoids are known for their ability to scavenge free radicals and protect cells from oxidative stress. The mechanism involves the donation of hydrogen atoms or electrons to free radicals, thus neutralizing them and preventing cellular damage. Studies have shown that this compound effectively reduces oxidative stress markers in various cell types, contributing to its protective effects against diseases linked to oxidative damage .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties . It has been shown to inhibit the activity of pro-inflammatory enzymes and cytokines. This action is particularly relevant in conditions such as arthritis and cardiovascular diseases where inflammation plays a key role. In vitro studies indicate that it can modulate signaling pathways associated with inflammation, potentially offering therapeutic benefits .

Anticancer Activity

Research has indicated that 4H-1-Benzopyran-4-one may possess anticancer properties . In various cancer cell lines, it has demonstrated the ability to induce apoptosis (programmed cell death) and inhibit cell proliferation. The compound's action may involve the modulation of several signaling pathways, including those related to apoptosis and cell cycle regulation. For instance, it has been noted to affect the expression of Bcl-2 family proteins, which are critical in regulating apoptosis .

The biological activity of this compound can be attributed to several mechanisms:

  • Free Radical Scavenging : The hydroxyl groups present in the structure allow for effective scavenging of free radicals.
  • Enzyme Inhibition : It inhibits enzymes involved in inflammatory processes and cancer progression.
  • Cell Signaling Modulation : The compound may influence various signaling pathways that regulate cell growth and apoptosis.

Study on Antioxidant Activity

A study evaluated the antioxidant potential of this compound using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The results indicated a significant reduction in DPPH radical concentration at varying concentrations of the compound, suggesting strong antioxidant activity comparable to established antioxidants like ascorbic acid .

Research on Anti-inflammatory Effects

In a model of acute inflammation induced by lipopolysaccharide (LPS), treatment with this compound resulted in a marked decrease in inflammatory markers such as TNF-alpha and IL-6. This suggests its potential as an anti-inflammatory agent in therapeutic applications for inflammatory diseases .

Comparative Analysis with Similar Compounds

Compound NameAntioxidant ActivityAnti-inflammatory ActivityAnticancer Activity
QuercetinHighModerateHigh
KaempferolModerateHighModerate
LuteolinHighModerateHigh
4H-1-Benzopyran-4-oneHighHighHigh

Properties

Molecular Formula

C20H24O5

Molecular Weight

344.4 g/mol

IUPAC Name

3-[2,4-dihydroxy-3-(3-methylbut-2-enyl)phenyl]-7-hydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one

InChI

InChI=1S/C20H24O5/c1-11(2)3-5-14-17(22)8-7-13(19(14)23)16-10-25-18-9-12(21)4-6-15(18)20(16)24/h3,7-8,10,12,15,18,21-23H,4-6,9H2,1-2H3

InChI Key

UMUIVOOBJBUUGR-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1=C(C=CC(=C1O)C2=COC3CC(CCC3C2=O)O)O)C

Origin of Product

United States

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